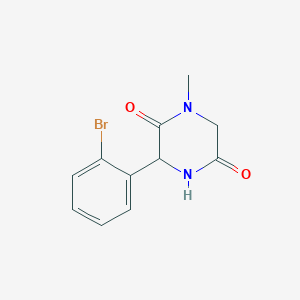
3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione
Descripción general
Descripción
The compound “3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “2,5-dione” suggests the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the piperazine ring. The “3-(2-Bromophenyl)” indicates a bromophenyl group attached to the 3rd position of the piperazine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a heterocyclic amine, and a phenyl ring, which is a cyclic aromatic hydrocarbon. The bromine atom on the phenyl ring would be a significant electronegative substituent .Chemical Reactions Analysis
As a brominated compound, it might undergo various reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts .Aplicaciones Científicas De Investigación
Practical Synthesis of Bromobiphenyl Derivatives
"3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione" may not be directly mentioned, but its structural relatives, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in manufacturing non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method for 2-Fluoro-4-bromobiphenyl has been developed, highlighting the importance of such compounds in large-scale production despite challenges like the use of toxic and costly materials (Qiu et al., 2009).
DNA Binding and Fluorescent Staining
Compounds structurally related to "3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione," such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining for various biological and analytical applications, demonstrating the versatility of similar structures in research (Issar & Kakkar, 2013).
Medicinal Chemistry and Drug Discovery
Hydantoin derivatives, sharing a core structure with "3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione," are considered valuable scaffolds in medicinal chemistry. These compounds exhibit a wide range of biological activities, highlighting their significance in developing therapeutics and agrochemical applications (Shaikh et al., 2023).
Versatile Scaffolds in Medicinal Chemistry
The N-phenylpiperazine subunit, as part of "3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione," is highlighted for its versatility in the medicinal chemistry field, particularly in treating CNS disorders. This review suggests expanding research into new therapeutic fields beyond CNS structures, indicating the potential of such compounds in diverse medicinal applications (Maia et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFPJFBGJVZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)

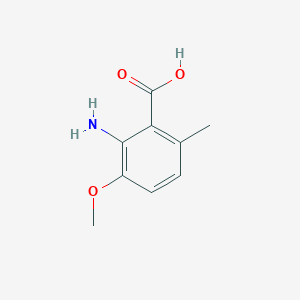
![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)
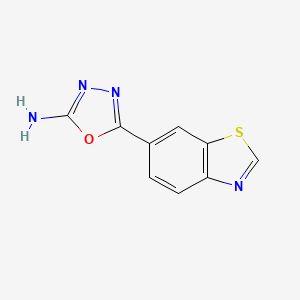
![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)
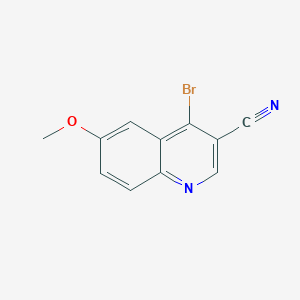
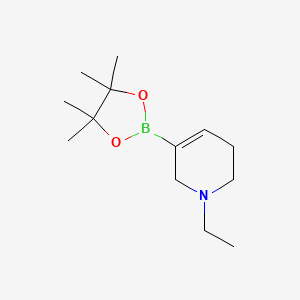


![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)